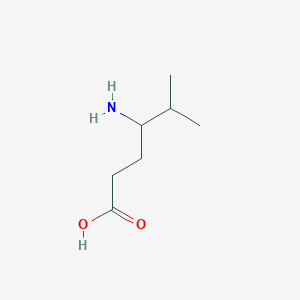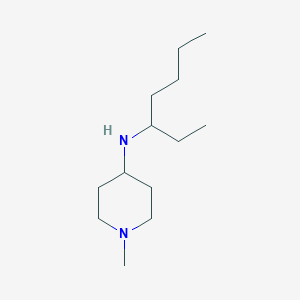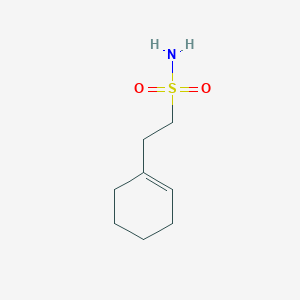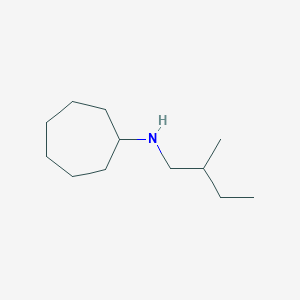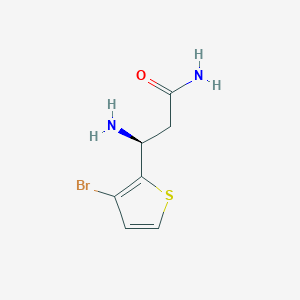
(3S)-3-Amino-3-(3-bromothiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3-bromothiophen-2-yl)propanamide is an organic compound that features a thiophene ring substituted with a bromine atom and an amino group attached to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromothiophen-2-yl)propanamide typically involves the following steps:
Formation of 3-bromothiophene-2-carbaldehyde: This intermediate can be synthesized via bromination of thiophene followed by formylation.
Condensation Reaction: The 3-bromothiophene-2-carbaldehyde is then condensed with a suitable amine to form the corresponding imine.
Reduction and Amidation: The imine is reduced to form the amine, which is then reacted with a suitable acylating agent to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromothiophen-2-yl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromothiophen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the synthesis of conductive polymers and other advanced materials.
Biological Research: The compound can be used as a probe to study various biological processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromothiophen-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its conductive properties may arise from the delocalization of electrons within the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler compound with similar reactivity but lacking the amino and propanamide groups.
3-Amino-3-(2-thienyl)propanamide: Similar structure but without the bromine substitution.
Uniqueness
(3S)-3-Amino-3-(3-bromothiophen-2-yl)propanamide is unique due to the combination of the bromine-substituted thiophene ring and the amino-propanamide chain, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H9BrN2OS |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m0/s1 |
InChI Key |
VVRVFJGWAMNALR-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CSC(=C1Br)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CSC(=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


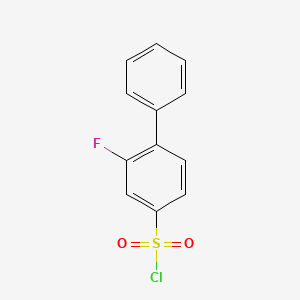
![4-fluoro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13273654.png)
amine](/img/structure/B13273658.png)
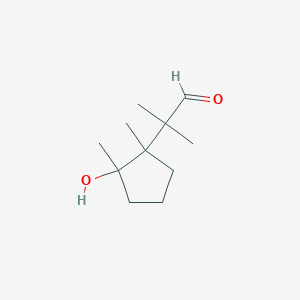
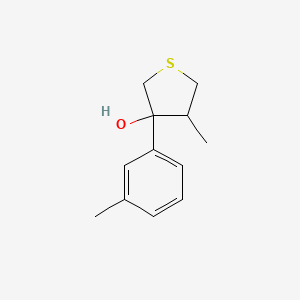
amine](/img/structure/B13273682.png)
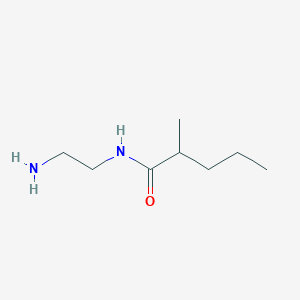
![2-[(2-Aminoethyl)(methyl)amino]acetic acid](/img/structure/B13273691.png)
![2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol](/img/structure/B13273699.png)
